molecular formula C10H8N4 B13820669 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)

1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)

Cat. No.: B13820669
M. Wt: 184.20 g/mol
InChI Key: ZQSKDUJFZDLMQK-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines.

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) can be achieved through several synthetic routes. One common method involves the condensation of aromatic amines with pyrazolone derivatives in the presence of suitable catalysts and solvents. For example, heating a mixture of aromatic amine, aromatic aldehyde, and pyrazolone in ethylene glycol can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) has been widely studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as a fluorescent sensor and as a biologically active compound with antimicrobial and anticancer properties . In medicine, it is being investigated for its potential use in drug development. In industry, it is used in the production of materials with specific photophysical properties .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) can be compared with other similar compounds, such as 1H-pyrazolo[3,4-b]quinolines and quinolinyl-pyrazoles. These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) lies in its specific photophysical and biological properties, which make it suitable for a wide range of applications .

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

3-methyl-2H-pyrazolo[4,3-b]quinoxaline

InChI

InChI=1S/C10H8N4/c1-6-9-10(14-13-6)12-8-5-3-2-4-7(8)11-9/h2-5H,1H3,(H,12,13,14)

InChI Key

ZQSKDUJFZDLMQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)N=C3C=CC=CC3=N2

Origin of Product

United States

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